N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine
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Overview
Description
N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that features both acenaphthylene and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The starting materials may include acenaphthylene derivatives and nitrophenyl-furyl compounds. Common synthetic routes might involve:
Condensation Reactions: Combining acenaphthylene derivatives with nitrophenyl-furyl aldehydes under acidic or basic conditions.
Catalytic Hydrogenation: Reducing intermediate compounds to achieve the desired dihydro structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}AMINE
- **N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE
Uniqueness
N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H16N2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C23H16N2O3/c26-25(27)18-9-6-15(7-10-18)22-13-11-19(28-22)14-24-21-12-8-17-5-4-16-2-1-3-20(21)23(16)17/h1-3,6-14H,4-5H2 |
InChI Key |
IQHILNHSNNYGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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